DMS(O)MT aminolink C6
Description
Evolution of Oligonucleotide Modification Strategies in Chemical Biology
The journey of oligonucleotides from simple biological molecules to powerful therapeutic agents has been marked by significant advancements in chemical modification. contractpharma.com The initial challenge in harnessing the potential of synthetic nucleic acids was their inherent instability and rapid degradation by cellular enzymes (nucleases). tandfonline.com This led to the development of modification strategies aimed at enhancing their drug-like properties.
The first generation of modifications primarily focused on the phosphate (B84403) backbone. contractpharma.com The most notable and widely used modification is the phosphorothioate (B77711) (PS) linkage, where a non-bridging oxygen atom is replaced by sulfur. tandfonline.comnih.gov This change significantly increases resistance to nuclease-mediated degradation and improves plasma protein binding, thereby extending the half-life of the oligonucleotide in the body. tandfonline.com
The second generation of chemical modifications introduced alterations to the sugar moiety of the nucleotide, particularly at the 2' position of the ribose. contractpharma.com Common modifications include 2'-O-methyl (2'-OMe), 2'-O-methoxyethyl (2'-MOE), and 2'-fluoro (2'-F). contractpharma.com These substitutions not only provide additional nuclease resistance but also increase the binding affinity of the oligonucleotide to its target RNA sequence.
Third-generation strategies have involved more complex modifications to the ribose and nucleobases, as well as the development of novel nucleic acid analogues like locked nucleic acids (LNAs) and peptide nucleic acids (PNAs). contractpharma.comtandfonline.com The overarching goal of these evolutionary steps is to create oligonucleotides with optimized stability, binding affinity, and specificity, which are essential for their use in various applications, from diagnostics to therapeutics. nih.gov The combination of different chemical modifications within a single oligonucleotide, such as in "gapmer" antisense oligonucleotides (ASOs), has proven to be a particularly successful strategy.
Significance of Aminolinkers in Nucleic Acid Functionalization Research
Aminolinkers are crucial reagents in nucleic acid chemistry, serving as a bridge to conjugate oligonucleotides with a wide array of other molecules. nih.gov These linkers typically consist of an aliphatic chain with a primary amine group at the end, which is incorporated into the oligonucleotide during solid-phase synthesis. nih.govtrilinkbiotech.com This primary amine then acts as a reactive handle for post-synthetic modification, allowing for the attachment of fluorescent dyes, biotin (B1667282), peptides, or other functional moieties. trilinkbiotech.com
The introduction of a primary amine at the 3' or 5'-terminus of an oligonucleotide is a common strategy for creating functionalized probes used in microarrays, diagnostic assays, and various molecular biology techniques. trilinkbiotech.comdoi.org To prevent the reactive amine from interfering with the synthesis process, it is protected by a temporary blocking group. trilinkbiotech.com
A frequently used protecting group is the monomethoxytrityl (MMT) group. doi.org The MMT group is acid-labile, meaning it can be removed under acidic conditions after the oligonucleotide has been synthesized and cleaved from the solid support. trilinkbiotech.com Its hydrophobicity is also a key feature, as it allows for the efficient purification of the full-length, MMT-protected oligonucleotide from shorter failure sequences using reverse-phase high-performance liquid chromatography (RP-HPLC). trilinkbiotech.comdoi.org However, the removal of the MMT group can require harsh acidic conditions, which may not be ideal for all applications. doi.org The development of linkers with improved deprotection characteristics and enhanced reactivity has been an area of active research to facilitate more efficient and convenient labeling and purification of modified oligonucleotides. nih.govdoi.org
Overview of DMS(O)MT Aminolink C6 as an Advanced Reagent in Oligonucleotide Synthesis
This compound is a phosphoramidite (B1245037) reagent used to introduce a primary amino group at the 5'-terminus of a synthetic oligonucleotide via a C6 spacer arm. glenresearch.comaxispharm.com It represents a significant advancement over traditional aminolinkers, primarily due to its specialized DMS(O)MT protecting group. interchim.frantibodies.comlumiprobe.com This group, a sulfoxy-derivative of the trityl family, was designed as a superior alternative to the standard MMT group. glenresearch.comglenresearch.com
The key advantage of the DMS(O)MT group lies in its enhanced stability and optimized deprotection properties. interchim.frlumiprobe.com While fully compatible with standard oligonucleotide synthesis, cleavage, and deprotection protocols, the DMS(O)MT group offers greater stability than MMT during the synthesis and subsequent workup. interchim.frglenresearch.com Oligonucleotides protected with DMS(O)MT are more stable in solution than their MMT counterparts. antibodies.comlumiprobe.com
This enhanced stability is particularly beneficial for "DMT-on" purification strategies, where the hydrophobic protecting group is left on for cartridge-based purification. interchim.frantibodies.com The DMS(O)MT cation (DMS(O)MT+), formed during the acidic deprotection step on the cartridge, is more stable than the MMT+ cation and is less prone to reattaching to the desired amino-modified oligonucleotide. glenresearch.comglenresearch.com This leads to a significant improvement in the recovery of the final product. Research findings indicate that using DMS(O)MT protection can increase the yield of purified amino-oligonucleotides by 2 to 3-fold compared to MMT-protected linkers, making it a highly efficient solution for high-throughput synthesis. axispharm.comantibodies.comlumiprobe.comkimnfriends.co.kr Deprotection experiments have shown a greater than 20% improvement in yields compared to MMT-protected oligos. glenresearch.com
The deprotection of the DMS(O)MT group can be achieved using standard acidic conditions, such as 80% acetic acid or, for on-cartridge cleavage, 2-4% trifluoroacetic acid (TFA). interchim.frlumiprobe.com
Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-((bis(4-methoxyphenyl)(4-(methylsulfinyl)phenyl)methyl)amino)hexyl (2-cyanoethyl) diisopropylphosphoramidite | medkoo.com |
| CAS Number | 1173109-53-9 | glenresearch.comaxispharm.comantibodies.comlumiprobe.commedkoo.com |
| Molecular Formula | C37H52N3O5PS | glenresearch.comantibodies.comlumiprobe.combroadpharm.com |
| Molecular Weight | ~681.86 g/mol | axispharm.cominterchim.frantibodies.comlumiprobe.com |
| Appearance | Yellowish viscous oil | antibodies.comkimnfriends.co.krmedkoo.com |
| Solubility | Acetonitrile, Dichloromethane (DCM) | antibodies.comlumiprobe.combroadpharm.com |
| Purity | ≥95% (by ¹H and ³¹P NMR, and HPLC) | antibodies.comlumiprobe.com |
| Storage | -20°C in the dark | interchim.frantibodies.comlumiprobe.com |
Comparison of DMS(O)MT and MMT Protecting Groups
| Feature | DMS(O)MT Group | MMT Group | Source(s) |
|---|---|---|---|
| Stability | Higher stability in solution and during synthesis. | Less stable; can be partially lost during deprotection. | interchim.frantibodies.comglenresearch.com |
| Purification Yield | Allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification. | Lower recovery yields. | axispharm.comantibodies.comlumiprobe.comkimnfriends.co.kr |
| Deprotection | Cleaner deprotection; resulting cation is more stable and less likely to reattach to the amine. | Can be problematic; cation may reattach to the amine, reducing yield. | glenresearch.comglenresearch.com |
| Compatibility | Fully compatible with standard synthesis and purification protocols. | Standard reagent for aminolinking. | interchim.frantibodies.comlumiprobe.com |
Structure
2D Structure
Properties
Molecular Formula |
C37H52N3O5PS |
|---|---|
Molecular Weight |
681.9 g/mol |
IUPAC Name |
3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |
InChI Key |
AEUCXPPPONCIRE-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical Design and Synthetic Principles of Dms O Mt Aminolink C6 in Research Contexts
Rationale for DMS(O)MT Protecting Group Development in Oligonucleotide Synthesis
The synthesis of modified oligonucleotides requires a careful strategy of protecting and deprotecting various functional groups to ensure the desired chemical reactions occur at the correct step. The DMS(O)MT (4,4'-Dimethoxy-4"-methylsulfonyl-trityl) group is a specialized protecting group for the primary amine of the aminolink modifier. glenresearch.com Its development was driven by the need to overcome certain limitations of more traditional protecting groups used in oligonucleotide synthesis. broadpharm.commedkoo.com
Comparative Performance Analysis of DMS(O)MT versus Traditional Trityl Protecting Groups (e.g., MMT) in Academic Synthesis
In the realm of oligonucleotide synthesis, the Monomethoxytrityl (MMT) group has been a common choice for protecting 5'-amino-modifiers. glenresearch.com However, its performance has notable drawbacks. A primary issue with the MMT group is its inconsistent stability; it can be prematurely removed when it should remain attached, and conversely, be difficult to remove when deprotection is desired. glenresearch.com
The DMS(O)MT group was engineered as a superior alternative to MMT. broadpharm.commedkoo.comlumiprobe.com A key advantage of the DMS(O)MT group is its enhanced stability during the oligonucleotide synthesis and purification processes. lumiprobe.cominterchim.frantibodies.com This heightened stability is particularly beneficial during "trityl-on" purification, a common method for purifying full-length oligonucleotides. In this technique, the hydrophobicity of the trityl group is used to separate the desired product from shorter, failure sequences on a reverse-phase cartridge.
With MMT, there is a significant risk of the protecting group being cleaved and then reattaching to the amine, especially during cartridge purification. glenresearch.comcygnustechnologies.com In contrast, the DMS(O)MT cation (DMS(O)MT+), formed during the acidic deprotection step on a purification cartridge, is more stable and less prone to reattaching to the amino group. cygnustechnologies.comglenresearch.com This leads to a cleaner final product and a higher yield of the desired amino-modified oligonucleotide. In fact, the use of DMS(O)MT protection can result in a 2-3 fold increase in the yield of cartridge-purified amino-oligonucleotides compared to MMT. lumiprobe.cominterchim.frantibodies.comaxispharm.com
| Feature | DMS(O)MT | MMT |
| Stability | Higher stability, more reliable in routine use. glenresearch.comlumiprobe.cominterchim.frantibodies.com | Prone to premature removal and difficult to remove when desired. glenresearch.com |
| "Trityl-on" Purification | Well-suited for this technique. lumiprobe.cominterchim.frantibodies.com The DMS(O)MT+ cation is stable and does not readily reattach to the amine. cygnustechnologies.comglenresearch.com | Can be problematic due to the reattachment of the MMT group. glenresearch.comcygnustechnologies.com |
| Yield | Can lead to a 2-3 fold increase in yield for cartridge-purified amino-oligonucleotides. lumiprobe.cominterchim.frantibodies.comaxispharm.com | Lower yields due to purification issues. |
| Deprotection | Can be removed on the purification cartridge with aqueous trifluoroacetic acid (TFA). glenresearch.com | Typically requires a separate, post-purification deprotection step with aqueous acid. glenresearch.com |
Mechanistic Aspects of Protecting Group Stability and Deprotection within Oligonucleotide Synthesis Protocols
The stability and deprotection of trityl-based protecting groups are governed by their susceptibility to acidic conditions. sigmaaldrich.comatdbio.com The standard oligonucleotide synthesis cycle involves a detritylation step to remove the 5'-O-DMT (Dimethoxytrityl) group from the growing DNA chain, allowing for the coupling of the next phosphoramidite (B1245037) monomer. sigmaaldrich.com This is typically achieved using an acid like trichloroacetic acid (TCA) in a non-aqueous solvent. sigmaaldrich.com
The DMS(O)MT group, while acid-labile, is designed to be more resistant to these conditions than the standard DMT group, ensuring it remains intact throughout the synthesis cycles. The sulfoxy moiety in the DMS(O)MT group plays a crucial role in its stability. glenresearch.com
Deprotection of the DMS(O)MT group is typically performed after the oligonucleotide chain has been synthesized and cleaved from the solid support. lumiprobe.com For applications where the amine is to be used for subsequent conjugation, the DMS(O)MT group can be removed using aqueous acid, such as 80% acetic acid or 2-4% trifluoroacetic acid during cartridge purification. lumiprobe.cominterchim.fr It is important to note that if the oligonucleotide solution containing the DMS(O)MT-protected amine is to be dried, a non-volatile base like TRIS should be added to prevent the acidic conditions that can lead to the loss of the protecting group. lumiprobe.comglenresearch.com
Strategic Design of the C6 Alkyl Chain as a Spacer for Oligonucleotide Functionalization
The DMS(O)MT aminolink is not just the protecting group and the amine; it also includes a C6 alkyl chain that acts as a spacer. nucleosyn.combiosyn.com This spacer physically separates the terminal amine from the oligonucleotide backbone. biosearchtech.com
Influence of Spacer Length on Downstream Molecular Interactions and Applications
The length of the spacer arm can significantly influence the properties and applications of the modified oligonucleotide. A spacer can reduce steric hindrance between the oligonucleotide and any molecule that is subsequently conjugated to the amine. biosearchtech.com This is particularly important when attaching bulky molecules like fluorescent dyes or proteins. biosearchtech.com For instance, G-rich oligonucleotide sequences are known to quench the fluorescence of certain dyes like fluorescein (B123965); a spacer can help to distance the dye from the oligonucleotide, minimizing this quenching effect. biosearchtech.combiosearchtech.com
Research has shown that increasing the length of a spacer can improve the efficiency of downstream molecular interactions, such as hybridization to a target sequence on a solid support. oup.com In some cases, an optimal spacer length of at least 40 atoms was found to increase hybridization yield by up to 150-fold. oup.comresearchgate.net The flexibility of an alkyl chain spacer can also be a factor, though it may slightly distort the natural sugar-phosphate backbone of the oligonucleotide. biosearchtech.combiosearchtech.com The choice of spacer length, therefore, often involves a trade-off between increased flexibility and maintaining the structural integrity of the oligonucleotide.
Phosphoramidite Chemistry and Research into its Incorporation into Nucleic Acid Chains
The DMS(O)MT Aminolink C6 is supplied as a phosphoramidite, the standard chemical form used for automated, solid-phase oligonucleotide synthesis. broadpharm.commedkoo.com This method builds the oligonucleotide chain in the 3' to 5' direction on a solid support, such as controlled pore glass (CPG). sigmaaldrich.comumich.edu
The synthesis cycle consists of four main steps:
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside. sigmaaldrich.com
Coupling: The free 5'-hydroxyl group of the support-bound nucleoside attacks the incoming phosphoramidite monomer, which has been activated by a catalyst like tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). umich.edubiosearchtech.com
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence. biosearchtech.com
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. sigmaaldrich.com
Optimization of Coupling Efficiencies and Conditions in Automated Oligonucleotide Synthesis
The efficiency of the coupling step is critical for obtaining a high yield of the full-length oligonucleotide. biofabresearch.com For standard nucleoside phosphoramidites, coupling efficiencies are typically around 99%. biosearchtech.com However, modified phosphoramidites, like this compound, can sometimes exhibit lower coupling efficiencies. biofabresearch.com
Several factors can be optimized to improve coupling efficiency:
Anhydrous Conditions: Moisture must be strictly excluded from the reagents and the reaction environment, as water can react with the activated phosphoramidite. biosearchtech.com
Activator Choice: While tetrazole is a common activator, more nucleophilic activators like DCI can reduce coupling times and allow for a lower excess of phosphoramidite to be used. biosearchtech.com
Coupling Time: Extending the coupling time can help to drive the reaction to completion, especially for less reactive phosphoramidites or when synthesizing long oligonucleotides. biosearchtech.comnih.gov
Reagent Concentration: Increasing the concentration of the phosphoramidite can also enhance coupling efficiency. umich.edu
For this compound, it is generally reported to be fully compatible with standard coupling methods recommended by synthesizer manufacturers, with no changes needed from the protocols used for standard nucleobases. lumiprobe.cominterchim.frglenresearch.com This indicates that its phosphoramidite is highly reactive and couples efficiently under normal synthesis conditions.
Methodological Advancements in Oligonucleotide Synthesis Enabled by Dms O Mt Aminolink C6
Research into Enhanced Oligonucleotide Synthesis Yields and Overall Efficiency
The DMS(O)MT aminolink C6 is a phosphoramidite (B1245037) used to introduce a primary amino group at the terminus of a synthetic oligonucleotide. lumiprobe.cominterchim.frantibodies.comaxispharm.commedkoo.commedchemexpress.com The DMS(O)MT (4,4'-dimethoxy-4''-thiomethoxytrityl) group is a protecting group for the amine, designed as an enhanced alternative to the more traditional MMT (monomethoxytrityl) group. glenresearch.comglenresearch.com
The DMS(O)MT aminolink is fully compatible with standard oligonucleotide synthesis protocols, including coupling and deblocking conditions, which allows for its seamless integration into existing workflows. lumiprobe.cominterchim.frantibodies.commedkoo.commedchemexpress.com
Table 1: Comparative Yields with this compound
| Protecting Group | Purification Method | Reported Yield Increase |
|---|---|---|
| DMS(O)MT | Cartridge Purification | 2-3 fold |
Development of Optimized Purification Strategies for Amino-Modified Oligonucleotides Using DMS(O)MT Protection (e.g., DMT-on purification)
A significant advancement associated with this compound lies in the optimization of purification strategies for amino-modified oligonucleotides. lumiprobe.cominterchim.frantibodies.comaxispharm.commedkoo.com The properties of the DMS(O)MT group make it particularly well-suited for "DMT-on" purification, a common and efficient method for purifying synthetic oligonucleotides. lumiprobe.cominterchim.frantibodies.comaxispharm.commedkoo.com
In DMT-on purification, the lipophilic trityl group (in this case, DMS(O)MT) is left on the desired full-length oligonucleotide, allowing it to be selectively retained on a reverse-phase cartridge while shorter, failed sequences are washed away. The DMS(O)MT group can then be removed (detritylated) on the cartridge to yield the purified amino-modified oligonucleotide. glenresearch.comglenresearch.com
The stability of the DMS(O)MT cation (DMS(O)MT+) is a crucial factor in the high efficiency of this process. glenresearch.com Unlike the MMT cation, which can re-attach to the amino group during on-cartridge detritylation and reduce the yield of the active, amino-modified product, the DMS(O)MT+ cation is more stable and less prone to this re-attachment. glenresearch.com This results in a cleaner and more efficient purification process.
Studies have demonstrated that using a 4% trifluoroacetic acid (TFA) solution for 5 minutes can lead to complete deprotection of the DMS(O)MT group on a Poly-Pak cartridge. glenresearch.com This optimized deprotection step contributes to a more than 20% improvement in deprotection yields compared to oligonucleotides protected with an MMT group. glenresearch.com
Table 2: Deprotection Conditions for DMS(O)MT-Protected Oligonucleotides
| Reagent | Concentration | Time | Efficacy |
|---|
Investigations into Oligonucleotide Stability and Integrity during Synthesis and Storage
The stability of oligonucleotides, both during synthesis and subsequent storage, is critical for their use in research and diagnostic applications. The DMS(O)MT group has been shown to enhance the stability of amino-modified oligonucleotides. lumiprobe.cominterchim.frantibodies.commedkoo.comglpbio.cn
Oligonucleotides containing the DMS(O)MT group are more stable in solution than their MMT-protected counterparts. lumiprobe.cominterchim.frantibodies.commedkoo.comglpbio.cn This increased stability is beneficial during the various steps of oligonucleotide synthesis and purification. For instance, a DMS(O)MT-protected amino-modified oligonucleotide showed no loss of the trityl group when stored in an ammonium (B1175870) hydroxide (B78521) and water mixture (1:3 ratio) at room temperature for six days. glenresearch.com This demonstrates the robustness of the DMS(O)MT protecting group under standard cleavage and deprotection conditions.
For long-term storage, this compound is typically stored at -20°C in the dark, where it is stable for at least 12 months. lumiprobe.cominterchim.frantibodies.com It can be shipped at ambient temperature for up to three weeks without significant degradation. lumiprobe.cominterchim.fr
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4,4'-dimethoxy-4''-thiomethoxytrityl aminolink C6 | This compound |
| Monomethoxytrityl | MMT |
| Trifluoroacetic Acid | TFA |
| Ammonium Hydroxide | NH₄OH |
| Acetonitrile | - |
| Dichloromethane | DCM |
| (R)-GNA-A(Bz) phosphoramidite | - |
| (S)-GNA-A(Bz)-phosphoramidite | - |
| N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite | - |
| N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite | - |
Strategies for Downstream Functionalization and Bioconjugation Utilizing the C6 Aminolink
Diverse Covalent Attachment Chemistries for Amine-Reactive Probes and Biomolecules
A range of well-established chemical reactions can be employed to target the primary amine of the C6 linker. The choice of chemistry depends on the desired bond stability, the nature of the molecule to be attached, and the required reaction conditions.
N-Hydroxysuccinimide (NHS) ester chemistry is one of the most common and reliable methods for labeling amine-modified oligonucleotides. thermofisher.com In this reaction, the primary amine of the C6 aminolink attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a highly stable amide bond. genelink.com This reaction is typically performed in buffers with a slightly alkaline pH of 7.2 to 9.0 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic. thermofisher.comresearchgate.net
Many molecules of interest, such as fluorescent dyes and biotin (B1667282), are commercially available in their NHS ester-activated forms. genelink.com The process involves dissolving the amino-modified oligonucleotide and the NHS-ester-activated molecule in a suitable buffer and allowing them to react, often for a couple of hours at room temperature. Post-reaction purification, for instance through precipitation or HPLC, is necessary to remove any unreacted label. This method is widely used for attaching a variety of labels to the 5', 3', or internal positions of an oligonucleotide via an amino linker.
Table 1: Comparison of Common Amine-Reactive Conjugation Chemistries
| Chemistry | Reactive Groups | Resulting Bond | Optimal pH | Key Features & Considerations |
|---|---|---|---|---|
| NHS Ester | Amine + NHS Ester | Amide | 7.2 - 9.0 thermofisher.comresearchgate.net | Highly stable bond; common for labeling with dyes, biotin. genelink.com NHS esters have limited stability in aqueous solutions. |
| Isothiocyanate | Amine + Isothiocyanate | Thiourea (B124793) | 9.0 - 11.0 nih.govresearchgate.net | Forms a very stable bond; widely used for fluorescent labeling (e.g., FITC). nih.gov Reaction is pH-dependent. |
| Carbodiimide (EDC) | Amine + Carboxylic Acid | Amide | 4.5 - 6.0 (for activation) taylorandfrancis.comgbiosciences.com | "Zero-length" crosslinker; often used with NHS to improve efficiency and create stable intermediates. taylorandfrancis.comthermofisher.com |
| Click Chemistry (CuAAC) | Azide (B81097) + Alkyne | Triazole | pH-insensitive interchim.fr | Highly specific and bioorthogonal; requires initial conversion of amine to azide or alkyne; catalyzed by copper. interchim.frlumiprobe.com |
Isothiocyanate-Based Linkages in Bioconjugation
Isothiocyanates (R-N=C=S) provide another robust method for labeling primary amines. The reaction between an isothiocyanate and the amine on the C6 linker forms a stable thiourea linkage. nih.govresearchgate.net This chemistry is famously used with reagents like fluorescein (B123965) isothiocyanate (FITC) for fluorescent labeling. nih.gov The reaction is highly dependent on pH; it proceeds efficiently with amines under alkaline conditions, typically between pH 9 and 11. nih.govresearchgate.net While highly effective, the requirement for a high pH may not be suitable for all oligonucleotides or conjugated partners. Nonetheless, isothiocyanate chemistry remains a staple for creating durable bioconjugates. biosearchtech.comnih.gov
Carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is a versatile method for coupling primary amines to carboxylic acids. taylorandfrancis.comgbiosciences.com EDC acts as a "zero-length" crosslinker, meaning it facilitates the bond formation and is not incorporated into the final product. gbiosciences.com It first activates a carboxyl group to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the primary amine of the C6 linker, forming an amide bond. taylorandfrancis.comgbiosciences.com
The efficiency of EDC coupling is significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. taylorandfrancis.comthermofisher.com This two-step process involves first reacting the carboxyl-containing molecule with EDC and NHS at an acidic pH (around 4.5-5.0) to create a more stable, amine-reactive NHS ester intermediate. thermofisher.comrsc.org This activated molecule can then be purified and subsequently reacted with the amine-modified oligonucleotide at a more physiological pH to form the final conjugate. thermofisher.com This approach is widely used to immobilize oligonucleotides onto surfaces or conjugate them to peptides and proteins. creative-proteomics.combiosyn.com
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and bioorthogonality. interchim.frlumiprobe.com Since neither azides nor alkynes are typically found in biological systems, the reaction proceeds with minimal side reactions. interchim.frlumiprobe.com
To utilize click chemistry with an amine-modified oligonucleotide, the primary amine of the C6 linker must first be converted into either an azide or an alkyne. This is readily achieved using NHS esters that contain an alkyne or azide functional group. interchim.fr Once the oligonucleotide is functionalized with one of the "click" handles, it can be efficiently conjugated to a molecule bearing the complementary group (e.g., an alkyne-oligo with an azide-dye). lumiprobe.com This modular approach is exceptionally versatile and has been used for multiple labeling of oligonucleotides. nih.govglenresearch.com More recent developments include copper-free click reactions, which are advantageous for in-vivo applications where copper toxicity is a concern. biomers.net
Advanced Active Ester and Carbodiimide Coupling Approaches
Principles of Site-Specific Modification of Nucleic Acids
The use of phosphoramidite (B1245037) modifiers like DMS(O)MT aminolink C6 during automated solid-phase oligonucleotide synthesis is a cornerstone of site-specific modification. glenresearch.com By adding the aminolinker phosphoramidite at a specific cycle during synthesis, a primary amine can be precisely positioned at the 5'-terminus, the 3'-terminus, or even at internal locations by using a modified nucleobase like Amino-Modifier C6-dT. genelink.combiosearchtech.combiosyn.com
This precise placement allows for strategic attachment of functional moieties. For example, a fluorescent dye and a quencher can be placed at specific distances from each other to create molecular beacons or FRET probes. biosearchtech.com Similarly, attaching a peptide or a targeting ligand to one end of an oligonucleotide can direct it to specific cells or tissues. nih.gov The ability to control the exact location of the conjugation site is critical for preserving the hybridization properties of the oligonucleotide and ensuring the optimal function of the attached molecule. biosearchtech.com
Research into Multi-Functionalization Approaches for Creating Complex Molecular Architectures
Modern applications in nanotechnology and therapeutics increasingly require oligonucleotides decorated with multiple functional groups. Research has focused on developing orthogonal chemical strategies that allow for the sequential or simultaneous attachment of different molecules to a single oligonucleotide. nih.gov
One powerful approach combines the amine linker chemistry with an orthogonal chemistry, such as click chemistry. nih.gov Researchers have developed novel linker phosphoramidites that can be incorporated during synthesis, presenting both an amine and an alkyne group on the same oligonucleotide. nih.govacs.org The amine can be functionalized using NHS ester chemistry, while the alkyne can be independently functionalized using a CuAAC click reaction. nih.gov This dual-functionality enables the creation of complex conjugates, such as oligonucleotides carrying both a targeting peptide (attached via the amine) and an imaging agent (attached via the alkyne). nih.govacs.org These multi-functionalization strategies are pivotal for developing sophisticated diagnostic tools and therapeutic agents with tailored properties. nih.govacs.org
Applications of Dms O Mt Aminolink C6 Modified Oligonucleotides in Contemporary Academic Research
Development of DNA/RNA Probes for Advanced Detection and Imaging Techniques
The introduction of a terminal primary amine by DMS(O)MT aminolink C6 is a critical first step in creating bespoke DNA and RNA probes for a variety of analytical and imaging purposes. This amino group is not part of the final probe's signaling mechanism but is the anchor point for attaching molecules that are.
Amino-modified oligonucleotides are routinely used as platforms for creating fluorescently labeled probes. The most common strategy involves a post-synthesis conjugation reaction between the primary amine on the oligonucleotide and an amine-reactive derivative of a fluorescent dye. These derivatives are typically N-hydroxysuccinimide (NHS) esters. The amine group acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, thereby covalently attaching the dye to the oligonucleotide.
This method allows researchers to label probes with a vast selection of fluorophores spanning the entire spectral range, from ultraviolet to near-infrared. For example, amine-reactive versions of cyanine (B1664457) dyes (like sulfo-Cyanine7 NHS ester) or borondipyrromethene fluorophores are commercially available for this purpose. lumiprobe.com The choice of dye depends on the specific requirements of the application, such as the excitation and emission wavelengths needed for multiplexing or avoiding background autofluorescence in cellular imaging. The high-yield synthesis of the starting amino-oligonucleotide using this compound ensures that more of the valuable, purified oligonucleotide is available for these subsequent labeling reactions. antibodies.comaxispharm.com
Biotinylation is another key modification enabled by the primary amine introduced by this compound. The strong and highly specific interaction between biotin (B1667282) and streptavidin (or avidin) is one of the most widely exploited non-covalent interactions in molecular biology.
Similar to fluorescent labeling, oligonucleotides can be biotinylated by reacting the terminal amino group with an amine-reactive form of biotin, such as Biotin-NHS. This creates a probe that can be used for:
Affinity Purification: The biotinylated oligonucleotide can capture specific target sequences from a complex mixture. The entire complex is then easily isolated using streptavidin-coated magnetic beads or chromatography resins.
Detection: In assays like ELISA-like hybridization formats or Southern/Northern blotting, a biotinylated probe can be detected by applying a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase), which then generates a colorimetric or chemiluminescent signal upon addition of a substrate.
Immobilization: Biotinylated probes can be anchored to streptavidin-coated surfaces, such as microplates or biosensors.
The C6 spacer arm provided by the linker is important as it spatially separates the bulky biotin molecule from the oligonucleotide sequence, minimizing potential interference with target hybridization.
For applications requiring the highest sensitivity, such as in vivo tracking or certain quantitative assays, radiolabeling is the method of choice. While direct enzymatic labeling with radiolabeled nucleotides (e.g., ³²P-ATP) is common, post-synthesis labeling of modified oligonucleotides offers greater versatility.
The terminal amino group introduced by this compound can be used to attach chelating agents that can securely bind radiometals (e.g., ¹¹¹In, ⁹⁹mTc). Alternatively, the amine can be conjugated to a molecule that is amenable to direct radiohalogenation. For instance, a tyrosine-containing peptide could be attached to the amine, and the phenol (B47542) ring of the tyrosine subsequently radioiodinated with isotopes like ¹²⁵I or ¹²³I. uni-mainz.de Research has demonstrated various strategies for the radioiodination of organic molecules, achieving high radiochemical yields and purity, which are principles applicable to modified oligonucleotides. uni-mainz.de These methods allow for the creation of highly specific and sensitive probes for molecular tracking and imaging studies.
Biotinylation for Affinity-Based Separation and Detection Technologies
Role in Quantitative Molecular Biology and Diagnostic Methodologies
The quality, purity, and functionality of synthetic oligonucleotides are paramount in quantitative and high-throughput molecular techniques. The improved synthesis characteristics offered by this compound contribute significantly to the reliability and performance of these methods.
High-quality oligonucleotides are the foundation of reliable PCR and qPCR. The primers and probes used in these reactions must have the correct sequence and be free from contaminants or truncated synthesis products that can lower efficiency and specificity. The higher yield and purity of amino-oligonucleotides synthesized with this compound contribute to the robust performance of these assays. interchim.frantibodies.com
While standard PCR primers are typically unmodified, many advanced qPCR probe formats require modification. For instance, dual-labeled hydrolysis probes (like TaqMan® probes) and Scorpion®-type probes often require a 5'-modification. ruixibiotech.com The 5'-amino group introduced by this compound serves as the attachment point for a reporter fluorophore. In a study developing a novel blue-emitting dye for qPCR assays, a modified oligonucleotide was required, highlighting the role of such linkers in creating new tools for quantitative analysis. interchim.fr The efficiency of probe synthesis, facilitated by the DMS(O)MT linker, is crucial for developing and scaling up diagnostic qPCR assays.
DNA microarrays are indispensable tools for gene expression analysis and genetic screening, allowing for the simultaneous measurement of thousands of hybridization events. glenresearch.com A common method for fabricating these arrays involves the immobilization of pre-synthesized oligonucleotides onto a solid surface, such as a glass slide. glenresearch.comlumiprobe.com
This is a primary application for oligonucleotides modified with this compound. lumiprobe.com The terminal amino group reacts with an activated surface (e.g., coated with NHS esters or aldehydes) to form a stable, covalent bond. glenresearch.com This anchors the oligonucleotide probe to the array surface. The success of a microarray experiment depends on the uniform density and accessibility of these immobilized probes. The benefits of using the DMS(O)MT linker are twofold:
Performance Enhancements in Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Research
Engineering of DNA-Encoded Chemical Libraries (DELs) for Ligand Discovery Platforms
The application of this compound-modified oligonucleotides is prominent in the development of DNA-Encoded Libraries (DELs), a powerful technology for discovering small-molecule ligands for protein targets. acs.org DELs consist of vast collections of chemical compounds, each covalently attached to a unique DNA tag that serves as an identifiable barcode for its connected molecule. acs.org The success of DEL technology hinges on the efficiency and fidelity of the chemical reactions used to synthesize the library and the stability of the components, including the crucial linker that connects the DNA tag to the chemical moiety.
Design and Implementation of DNA-Scaffold Conjugation Strategies
DMS(O)MT (4,4'-Dimethoxy-4''-thiomethoxytrityl) aminolink C6 is a phosphoramidite (B1245037) reagent used to introduce a primary amino group at the terminus of an oligonucleotide. axispharm.comglenresearch.com It represents an advancement over older protecting groups like MMT (Monomethoxytrityl). The DMS(O)MT group offers enhanced stability under standard oligonucleotide synthesis and deprotection conditions, yet it can be removed efficiently when required. antibodies.comglenresearch.com This controlled lability is crucial for high-yield purification of the amino-modified oligonucleotides, particularly in high-throughput settings that rely on cartridge-based purification. antibodies.comlumiprobe.com The higher stability of the DMS(O)MT cation compared to the MMT cation prevents the protecting group from re-attaching to the amine after cleavage, a problem that can reduce yields. glenresearch.comglenresearch.com This results in a 2- to 3-fold increase in the recovery of the final amino-modified oligonucleotide product. antibodies.comlumiprobe.com
The six-carbon (C6) spacer arm physically separates the reactive amino group from the DNA backbone. This separation minimizes steric hindrance, allowing both the chemical building block and the DNA tag to be accessible for subsequent enzymatic and chemical reactions, a key requirement for the iterative "split-and-pool" synthesis methodology at the core of DEL construction. researchgate.netncl.ac.uk
Table 1: Comparison of Amino-Linker Protecting Groups
| Feature | MMT (Monomethoxytrityl) Group | DMS(O)MT Group |
|---|---|---|
| Stability | Less stable; can lead to premature deprotection. glenresearch.com | More stable during synthesis and storage. antibodies.comglenresearch.com |
| Deprotection | Standard acidic conditions. | Compatible with standard deprotection; cleaves efficiently. glenresearch.com |
| Purification Yield | Lower recovery, especially in cartridge purification, due to potential re-attachment of the MMT cation. glenresearch.com | 2-3 fold higher oligonucleotide yield in cartridge purification due to higher stability of the DMS(O)MT cation. antibodies.comlumiprobe.com |
| Suitability for DELs | Used historically, but lability can be a drawback. | Improved stability and yield make it highly suitable for high-throughput DEL synthesis. antibodies.com |
Research into Encoding and Decoding Principles in DEL Systems
The fundamental principle of a DEL system is that the DNA tag encodes the synthetic history of the attached small molecule. sci-hub.se During a "split-and-pool" synthesis, a pool of DNA-linked scaffolds is split into multiple portions. Each portion is subjected to a unique chemical reaction with a specific building block, and then a corresponding, unique DNA sequence (a "codon") is enzymatically ligated to the tag. sci-hub.se The portions are then pooled back together for the next cycle. After multiple cycles, a library containing millions to billions of unique compounds is generated.
Decoding occurs after the library is incubated with a target protein and binders are isolated. The DNA tags of the enriched binders are amplified by PCR and sequenced. researchgate.net This sequence reveals the "codons" added at each step, thereby revealing the structure of the small molecule that bound to the target.
The integrity of this encoding and decoding process is paramount. Any failure in the conjugation or ligation steps can lead to a mismatch between the chemical structure and its DNA identifier, corrupting the library. The use of a highly reliable and stable linker like this compound is critical for ensuring the initial conjugation step proceeds with high efficiency. antibodies.com This high fidelity ensures that the foundational DNA scaffold is correctly and robustly attached to the first building block, setting the stage for accurate subsequent encoding steps and reliable decoding of the eventual screening hits.
Fabrication and Characterization of Nucleic Acid-Based Nanostructures and Advanced Materials
Modified oligonucleotides are fundamental building blocks in the field of DNA nanotechnology. The programmability of Watson-Crick base pairing allows DNA strands to self-assemble into complex, custom-designed two- and three-dimensional structures. thno.org Chemical modifications, introduced via linkers like this compound, are essential for imparting novel functionalities to these nanostructures.
Integration into DNA Origami and Self-Assembly Systems for Nanofabrication
DNA origami is a technique where a long single-stranded DNA "scaffold" is folded into a desired shape by hundreds of shorter "staple" strands. By synthesizing staple strands with chemical modifications, researchers can precisely position functional molecules on the resulting nanostructure.
An oligonucleotide modified with a C6 amino linker can be incorporated as a staple strand. The terminal amine provides a reactive handle for conjugating a wide array of other molecules, such as fluorescent dyes, peptides, or drug molecules, using standard bioconjugation chemistries. This allows for the creation of modular nanoscaffolds where functional elements are arranged with nanometer precision. thno.org Such self-assembled systems have applications in creating theranostic platforms that combine diagnostic imaging and targeted drug delivery in a single, well-defined construct. thno.org The ability to create these functionalized components reliably and in high yield, facilitated by reagents like this compound, is a key enabler of this research. antibodies.comlumiprobe.com
Surface Immobilization of Oligonucleotides for Biosensor and Biochip Development
The attachment of oligonucleotides to solid surfaces is the basis for technologies like DNA microarrays and many types of biosensors. biosearchtech.com Amino-modified oligonucleotides are widely used for this purpose due to the versatility of the amino group in forming covalent bonds with various functionalized surfaces. biosearchtech.com
An oligonucleotide synthesized with a terminal C6 amino group can be covalently immobilized on surfaces functionalized with reactive groups such as N-Hydroxysuccinimide (NHS) esters, aldehydes, or epoxides. biosearchtech.comnih.gov The C6 linker provides flexibility, holding the oligonucleotide away from the surface to improve accessibility for hybridization with target sequences in a sample. nih.gov This strategy is used to create high-density DNA microarrays for gene expression analysis and single nucleotide polymorphism (SNP) detection. biosearchtech.com In biosensor development, surface-immobilized probes, such as molecular beacons containing a C6 amino linker, can report on the presence of specific DNA or RNA sequences through a fluorescence signal change upon target binding. nih.gov
Table 2: Research Findings on Surface Immobilization using Amino-Linked Oligonucleotides
| Application | Surface Material | Linkage Chemistry | Research Finding | Citation |
|---|---|---|---|---|
| DNA Microarrays | Aldehyde-functionalized glass | Reductive amination (Schiff base formation followed by reduction) | Effective for creating high-density arrays for detecting point mutations. | lsu.edu |
| Biosensors | UV-activated PMMA | Amine coupling via PEG cross-linker | Immobilized molecular beacons with C6 amino linkers successfully detected target genes with high fluorescence sensitivity. | nih.gov |
| Electrochemical Biosensors | Gold surfaces | Thiol-gold interaction (via conversion of the amino group to a thiol) | The strong affinity of thiol groups for gold enables the fabrication of electrochemical DNA biosensors. | biosearchtech.combiosearchtech.com |
| Magnetic Nanoparticles | Silica-coated magnetic nanoparticles | Click Chemistry (after conversion of amine to alkyne) | Polymer brushes on nanoparticles functionalized with oligonucleotides enable amplification-free DNA detection. | acs.org |
Studies of Protein-Nucleic Acid Interactions Utilizing Modified Oligonucleotides
Understanding the interactions between proteins and nucleic acids is fundamental to molecular biology, as these interactions govern processes like gene regulation, DNA replication, and repair. Oligonucleotides modified with a DMS(O)MT C6 amino linker serve as a versatile tool in this area of research. The terminal primary amine allows for the covalent attachment of molecules that can probe, influence, or report on these interactions.
For instance, a specific protein or peptide can be conjugated to an amino-modified oligonucleotide. biosearchtech.com This creates a defined protein-DNA conjugate that can be used in a variety of assays to study binding kinetics, specificity, or the structural consequences of the interaction without the complexities of the full genomic context.
Furthermore, a related chemical, dimethyl sulfate (B86663) (DMS), is used in a genomic footprinting method called DMS-seq to map protein-DNA interactions across the entire genome. nih.gov DMS methylates adenine (B156593) and cytosine bases in DNA, but this reaction is blocked where proteins are bound. By sequencing the DNA after DMS treatment, researchers can identify these protected "footprints," revealing the precise locations of bound transcription factors and other DNA-binding proteins in vivo. nih.gov While DMS-seq itself does not use pre-modified oligonucleotides, it highlights the power of chemical probes in elucidating protein-DNA interactions on a large scale. The synthesis of specific, amino-modified oligonucleotide probes allows for complementary, targeted investigations into the binding mechanisms of proteins identified through such global screening methods.
Investigations into Gene Expression and Regulation Mechanisms via Functionalized Nucleic Acids
The chemical compound this compound serves as a critical tool in molecular biology for the synthesis of functionalized nucleic acids. It is a phosphoramidite used to introduce a primary amine group at the 5'-terminus of an oligonucleotide, which is a short single strand of DNA or RNA. This primary amine acts as a reactive handle, allowing for the covalent attachment of various reporter molecules, such as fluorescent dyes, quenchers, or biotin. The C6 designation refers to the six-carbon spacer arm that separates the amino group from the oligonucleotide backbone, a feature designed to minimize steric hindrance and ensure that the attached molecule does not interfere with the hybridization of the oligonucleotide to its target sequence. genelink.comidtdna.com
Oligonucleotides modified with this compound are instrumental in a variety of techniques aimed at elucidating the complex processes of gene expression and regulation. The stability and versatility of this linker make it a preferred choice for creating probes that can specifically bind to target DNA or RNA sequences within a complex biological sample. lumiprobe.cominterchim.fr These functionalized probes are central to methods like DNA microarrays and fluorescence in situ hybridization (FISH), which allow researchers to quantify gene expression levels and visualize the spatial organization of nucleic acids within cells.
Detailed Research Findings
Contemporary academic research has leveraged oligonucleotides functionalized via C6 aminolinkers to gain significant insights into gene regulation. These modified probes have been pivotal in the development of advanced hybridization assays that offer high sensitivity and specificity.
One key area of application is in DNA microarrays , a technology used to monitor the expression levels of thousands of genes simultaneously. In this method, oligonucleotides with a 5'-terminus amino link and a C6 spacer are covalently immobilized onto a solid surface, such as a glass slide. oup.com These immobilized probes then capture complementary labeled cDNA sequences from a biological sample. The intensity of the signal from the captured cDNA at each spot on the array corresponds to the expression level of a specific gene. Studies utilizing this approach have demonstrated the ability to detect as little as a 3-fold change in mRNA levels, with a detection limit of approximately 10 mRNA copies per cell. oup.com This level of sensitivity is crucial for understanding subtle but significant changes in gene expression that can underlie various physiological and pathological states.
Another powerful application is in fluorescence in situ hybridization (FISH) , a technique that allows for the visualization of specific DNA or RNA sequences within the context of the cell. A notable advancement is the development of a method for the simultaneous detection of RNA and DNA by FISH (RNA-DNA FISH), which uses amino-labeled oligonucleotide probes. plos.org In one study, researchers used DNA strands extended with a C6 alkyl amino linker at the 5'-end to create probes for detecting long non-coding RNAs (lncRNAs) like HOTAIR and NEAT2, as well as telomeric DNA regions in human breast cancer cells. plos.org This technique enabled the direct visualization of these regulatory RNAs in relation to their potential DNA targets within the nucleus, providing valuable information about their mechanism of action. The use of amino-labeled probes simplifies the protocol and reduces background noise compared to other methods, facilitating the detection of even single RNA molecules. plos.org
Furthermore, C6-amino modified oligonucleotides are used to create probes for imaging intracellular RNA in living cells. nih.gov These probes, often composed of a 2'-O-methyl RNA/DNA chimera with several C6-amino modified thymines, can be conjugated with organic fluorophores. nih.gov This allows for the tracking of RNA molecules in real-time, offering insights into their transport, localization, and eventual fate, all of which are critical aspects of gene regulation.
The table below summarizes key research findings where C6 aminolink-modified oligonucleotides have been instrumental.
| Research Area | Technique | Target Nucleic Acid | Key Findings | Reference |
| Gene Expression Profiling | DNA Microarray | mRNA | Enabled sensitive detection of 3-fold changes in mRNA levels, with a detection limit of ~10 copies per cell. | oup.com |
| Regulation by lncRNA | RNA-DNA FISH | lncRNA (HOTAIR, NEAT2), Telomeric DNA | Successfully detected lncRNAs and their associated DNA regions simultaneously in cancer cell nuclei, providing a tool to study the function of regulatory RNAs. | plos.org |
| Intracellular RNA Dynamics | Live-cell Imaging | mRNA | Developed probes for real-time imaging of RNA, allowing for the study of RNA transport and localization. | nih.gov |
These examples underscore the importance of this compound and similar modifiers in creating the sophisticated molecular tools necessary for advancing our understanding of gene expression and regulation. The ability to attach functional molecules to specific nucleic acid sequences with high efficiency and stability continues to drive discoveries in functional genomics and molecular diagnostics.
Advanced Characterization and Analytical Methodologies for Dms O Mt Aminolink C6 Modified Oligonucleotides
Application of Spectroscopic Techniques for Conjugate Structural Elucidation
Spectroscopic methods are fundamental for the structural analysis of both the initial phosphoramidite (B1245037) reagent and the final modified oligonucleotide conjugate. These techniques provide information on chemical structure, purity, and, in the case of fluorescently labeled conjugates, functional optical properties.
UV-Visible (UV-Vis) spectroscopy is routinely used in two key ways. First, it is used for the quantification of oligonucleotides by measuring absorbance at 260 nm. rsc.org Second, it can be used to monitor the removal of the lipophilic DMS(O)MT protecting group. The DMS(O)MT cation released during the acidic deprotection step has a characteristic absorbance that can be measured to quantify the efficiency of the deprotection reaction.
Once the primary amine introduced by the C6 linker is used to conjugate a reporter molecule, such as a fluorescent dye, fluorescence spectroscopy becomes an essential characterization tool. It is used to confirm the success of the conjugation and to characterize the photophysical properties of the resulting labeled oligonucleotide. For instance, the analysis of excitation and emission spectra can confirm the identity of the attached dye and ensure its fluorescent properties have not been compromised by the conjugation process. nih.gov
| Technique | Analyte | Purpose | Typical Findings | Reference |
|---|---|---|---|---|
| ¹H and ³¹P NMR | This compound Phosphoramidite | Structural confirmation and purity assessment of the starting material. | Spectra consistent with the expected chemical structure; purity typically >95%. | lumiprobe.com |
| 2D NMR (e.g., HSQC, TOCSY) | Modified Oligonucleotide | Detailed structural elucidation of the final product. | Confirms covalent attachment of the linker and provides information on higher-order structure. | bruker.com |
| UV-Vis Spectroscopy | DMS(O)MT-on Oligonucleotide | Monitoring the removal of the DMS(O)MT protecting group. | Release of the DMS(O)MT cation upon acid treatment. | rsc.org |
| Fluorescence Spectroscopy | Dye-Conjugated Oligonucleotide | Confirmation of conjugation and characterization of photophysical properties. | Excitation/emission spectra characteristic of the conjugated fluorophore. | nih.gov |
High-Resolution Chromatographic Methods for Purity and Yield Assessment of Modified Oligonucleotides
High-performance liquid chromatography (HPLC) is the cornerstone technique for assessing the purity and yield of synthetic oligonucleotides. thermofisher.com It excels at separating the desired full-length product from a complex mixture of impurities that arise during chemical synthesis, such as truncated sequences (n-1, n-2, etc.) and byproducts from cleavage and deprotection steps. sigmaaldrich.com For oligonucleotides modified with the this compound, reversed-phase HPLC (RP-HPLC) is particularly powerful.
The DMS(O)MT group is a lipophilic trityl-based protecting group. glenresearch.com This hydrophobicity allows for a highly efficient purification strategy known as "trityl-on" purification. In this method, the crude oligonucleotide mixture is passed through an RP-HPLC column. The desired full-length product, which still has the DMS(O)MT group attached, is strongly retained on the column due to its hydrophobicity. In contrast, failure sequences that lack the 5'-DMS(O)MT group are less hydrophobic and elute earlier. lumiprobe.com After the failure sequences are washed away, the retained DMS(O)MT-on oligonucleotide is treated with a weak acid (e.g., trifluoroacetic acid) directly on the column to cleave the protecting group. lumiprobe.com The now deprotected, purified amino-modified oligonucleotide is then eluted. This method provides exceptional resolution and purity, often achieving >85%. thermofisher.comsigmaaldrich.com
Anion-exchange HPLC (IEX-HPLC) serves as an effective orthogonal technique. lcms.cz Unlike RP-HPLC which separates based on hydrophobicity, IEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone. sigmaaldrich.com This provides a different selectivity and can be used to resolve impurities that may co-elute with the product in an RP-HPLC system. The combination of both RP- and IEX-HPLC provides a comprehensive profile of the oligonucleotide's purity.
| Method | Stationary Phase | Mobile Phase System | Separation Principle | Key Application | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobic (e.g., C18, C8) | Acetonitrile gradient with an ion-pairing agent (e.g., TEAA, HFIP). | Hydrophobicity. The DMS(O)MT group greatly increases retention. | Primary method for "trityl-on" purification and purity assessment of modified oligos. | thermofisher.comsigmaaldrich.comnih.gov |
| Anion-Exchange HPLC (IEX-HPLC) | Quaternary ammonium (B1175870) functionalized resin. | Salt gradient (e.g., NaCl, NaClO₄) in a buffered solution. | Net negative charge of the phosphate backbone. | Orthogonal purity analysis; separation of species with the same length but different charge states. | sigmaaldrich.comlcms.cz |
Mass Spectrometry-Based Approaches in the Comprehensive Analysis of Modified Oligonucleotides and Conjugates
Mass spectrometry (MS) is an indispensable tool for the unambiguous confirmation of molecular identity. biopharmaspec.com It provides a precise measurement of the molecular weight of the intact oligonucleotide, allowing for direct verification of the successful incorporation of the this compound modifier and any subsequent conjugate. biosyn.com The two most common MS techniques for oligonucleotide analysis are Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS. biosyn.com
ESI-MS is particularly well-suited for coupling with liquid chromatography (LC-MS). nih.gov This allows for the separation of components by HPLC followed by direct introduction into the mass spectrometer for mass determination. This online coupling provides mass confirmation for each peak in the chromatogram, enabling the confident identification of the full-length product and characterization of impurity peaks. researchgate.net ESI is a "soft" ionization technique that generates multiply charged ions, which makes it possible to analyze high-molecular-weight compounds like oligonucleotides on mass analyzers with a limited mass-to-charge (m/z) range. umich.edu
MALDI-TOF MS is another soft ionization technique that is highly effective for oligonucleotide analysis. nih.gov It is known for its high sensitivity and tolerance for certain buffers and salts, although sample cleanup is still often required. MALDI-TOF MS typically produces singly charged ions, resulting in simpler spectra that are often easy to interpret. nih.gov It is frequently used as a rapid quality control check to confirm the mass of the main product in a synthesis. biosyn.com
The difference between the theoretical (calculated) mass and the experimentally measured mass can confirm the success of the modification and conjugation steps. For example, the covalent attachment of the C6 amino modifier (after synthesis and deprotection) adds a specific mass to the oligonucleotide, which can be precisely verified by MS.
| Technique | Key Features | Primary Use | Expected Mass Increase from Unmodified Oligo | Reference |
|---|---|---|---|---|
| Electrospray Ionization (ESI-MS) | Generates multiply charged ions; easily coupled with HPLC (LC-MS). | Accurate mass determination of purified oligos and impurities separated by LC. | +101.09 Da for the C6 amino group (C₆H₁₃N) | biosyn.comnih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS | Generates primarily singly charged ions; high throughput and sensitivity. | Rapid confirmation of the molecular weight of the primary product. | nih.govbiosyn.comnih.gov |
Future Directions and Emerging Research Avenues for Aminolink C6 Modifications
Exploration of Next-Generation Protecting Groups and Linkers for Enhanced Performance
The DMS(O)MT (4,4'-dimethoxytrityl sulfoxide) group is an advanced protecting group for the amino function in aminolink C6 phosphoramidites. broadpharm.commedchemexpress.commedchemexpress.com It offers advantages over the traditional MMT (monomethoxytrityl) group, including improved stability and higher yields during oligonucleotide synthesis and purification. lumiprobe.comaxispharm.com However, the quest for even better protecting groups and linkers is a continuous effort in the field.
Future research in this area is likely to focus on:
Orthogonal Protecting Groups: The development of novel protecting groups that can be removed under highly specific conditions, independent of other protecting groups on the oligonucleotide, would allow for more complex and multi-functionalized constructs. biosyn.com This would enable the sequential attachment of different molecules to the same oligonucleotide strand.
Cleavable Linkers: While the C6 linker is stable, research into linkers that can be cleaved under specific physiological conditions (e.g., in the presence of certain enzymes or in a reducing environment) is a significant area of interest. nih.govnih.gov This would allow for the controlled release of conjugated payloads, such as drugs or imaging agents, at the target site. broadpharm.com
| Linker/Protecting Group Feature | Potential Advantage | Research Focus |
| Orthogonal Deprotection | Allows for sequential and site-specific conjugation of multiple distinct molecules. | Development of novel chemical or photolabile protecting groups with unique cleavage conditions. biosyn.com |
| Stimuli-Responsive Cleavage | Enables targeted release of conjugated cargo in specific biological environments. | Design of linkers sensitive to enzymes, pH, or redox potential. nih.govnih.gov |
| Enhanced Physicochemical Properties | Can improve solubility, reduce aggregation, and enhance cellular uptake of oligonucleotides. | Incorporation of moieties like polyethylene (B3416737) glycol (PEG) or other biocompatible polymers into the linker structure. |
Integration into High-Throughput Synthesis and Screening Platforms
The demand for large libraries of modified oligonucleotides for drug discovery and diagnostics necessitates the integration of aminolink C6 and other modifications into high-throughput synthesis and screening platforms. nih.gov
Key areas of development include:
Automated Synthesis: While automated DNA synthesizers are standard, optimizing protocols for the efficient incorporation of modified phosphoramidites like DMS(O)MT aminolink C6 in a high-throughput format is crucial. This includes minimizing coupling times and maximizing yields in multi-well plate formats. acs.org
Microarray and Chip-Based Synthesis: Technologies that allow for the parallel synthesis of thousands of unique oligonucleotide sequences on a single chip are becoming increasingly powerful. rsc.org Adapting these platforms for the efficient use of aminolinkers will enable the rapid generation of vast libraries for screening.
High-Throughput Conjugation and Purification: Developing streamlined methods for the post-synthesis conjugation of molecules to the amino group and subsequent purification in a parallel format is essential for generating large libraries of functionalized oligonucleotides. axispharm.comacs.org
Research into Novel Bioconjugation Chemistries for Expanded Applicability
The primary amine introduced by aminolink C6 is a versatile functional group for bioconjugation. However, the development of novel conjugation chemistries can expand the types of molecules that can be attached and the conditions under which these reactions can occur.
Emerging research directions include:
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other "click" reactions offer high efficiency and specificity for conjugating molecules to oligonucleotides. nih.gov Research is focused on developing pre-functionalized aminolinkers that are amenable to these reactions, allowing for the easy attachment of a wide range of molecules.
Enzymatic Ligation: The use of enzymes to ligate modified oligonucleotides to other biomolecules offers a high degree of specificity and can be performed under mild, physiological conditions.
Metal-Mediated Conjugation: Novel methods using transition metals, such as palladium, are being explored for the site-selective conjugation of oligonucleotides to other biomolecules. nih.gov These methods can offer unique reactivity and the ability to form stable carbon-sulfur or other covalent bonds. nih.gov
| Conjugation Chemistry | Key Features | Potential Applications |
| Click Chemistry | High efficiency, specificity, and biocompatibility. | Rapid and versatile labeling of oligonucleotides with fluorophores, peptides, and drugs. nih.gov |
| Enzymatic Ligation | High specificity and mild reaction conditions. | Construction of complex biomolecular structures and protein-DNA conjugates. |
| Metal-Mediated Cross-Coupling | Forms stable, novel covalent linkages. | Creation of highly stable conjugates for in vivo applications. nih.gov |
Advanced Applications in Synthetic Biology and Nanobiotechnology
The ability to precisely position functional molecules on a DNA or RNA scaffold using aminolink C6 is a key enabling technology for synthetic biology and nanobiotechnology. britannica.com
Future research in these fields will likely leverage aminolink C6 modifications for:
DNA Nanostructures: DNA origami and other self-assembling DNA nanostructures can be functionalized with proteins, enzymes, or nanoparticles at specific locations using aminolinkers. nih.govthno.org This allows for the creation of complex nanoscale devices for applications such as drug delivery and biosensing. thno.org
Synthetic Gene Circuits: Modified oligonucleotides can be used to control the expression of genes in synthetic biological circuits. For example, an oligonucleotide conjugated to a light-sensitive molecule could be used to create a light-activated genetic switch.
Bio-hybrid Materials: The conjugation of oligonucleotides to synthetic polymers or other materials can create novel bio-hybrid materials with unique properties. These materials could have applications in areas such as tissue engineering and diagnostics.
Development of Computational Models for Predicting Modified Nucleic Acid Behavior and Interactions
As the complexity of modified nucleic acids increases, the ability to predict their behavior and interactions using computational models becomes increasingly important. acs.orgnist.gov
Key research areas include:
Q & A
Q. What are the key advantages of using DMS(O)MT aminolink C6 over traditional MMT-based phosphoramidites in oligonucleotide synthesis?
this compound offers superior stability in solution compared to MMT derivatives, enabling higher recovery rates during DMT-on purification protocols . Its sulfur-containing methylsulfinyl group enhances resistance to acidolysis, critical for maintaining integrity during deprotection steps. Methodologically, it is fully compatible with standard solid-phase synthesis protocols (e.g., coupling, oxidation, capping), reducing the need for protocol adjustments .
Q. How should this compound be stored to ensure stability for long-term research use?
Short-term storage (days to weeks) requires 0–4°C in a dry, dark environment. For long-term stability (>3 years), store at -20°C in airtight containers. Avoid repeated freeze-thaw cycles, as moisture absorption can degrade the compound. Dissolve in anhydrous DMSO for immediate use, and prepare working aliquots to minimize exposure .
Q. What experimental protocols are recommended for coupling this compound to oligonucleotides?
Use standard phosphoramidite chemistry under inert conditions (argon/nitrogen atmosphere). Activate with 0.45 M tetrazole or similar activator for 30–60 seconds. Monitor coupling efficiency via trityl assays (>98% coupling is achievable with optimized conditions). Post-synthesis, purify via reversed-phase HPLC or cartridge-based methods, retaining the DMT group for improved yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in oligonucleotide yield when using this compound under varying solvent conditions?
Contradictions in yield often stem from solvent purity or residual moisture. Validate solvent dryness (e.g., acetonitrile with <10 ppm H₂O) using Karl Fischer titration. If yields drop in DMSO-based systems, pre-treat the solvent with molecular sieves or replace with freshly distilled batches. Compare results with control syntheses using MMT derivatives to isolate solvent-specific effects .
Q. What strategies optimize the integration of this compound into microarray probe designs for high-throughput applications?
For microarray applications (e.g., MIDTAL arrays), design probes with a C6 spacer to reduce steric hindrance. Use a 15-nT poly(dT) tail at the 5′ end to enhance surface immobilization. Validate probe specificity via cross-hybridization assays with non-target sequences. Monitor stability under hybridization conditions (e.g., 65°C, 16 hours) to confirm resistance to degradation .
Q. How does the methylsulfinyl group in this compound influence nucleoside analog stability during automated synthesis?
The methylsulfinyl group provides steric and electronic stabilization, reducing premature DMT cleavage during synthesis. Quantify stability via comparative HPLC analysis of DMT retention under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane). For automated synthesizers, adjust detritylation times to 30–45 seconds to balance efficiency and integrity .
Q. What methodological controls are critical when troubleshooting low coupling efficiency with this compound in modified oligonucleotides?
- Step 1: Verify phosphoramidite activation by testing with a fluorescent amidite (e.g., FAM phosphoramidite) to confirm reagent viability.
- Step 2: Assess column packing density; over-compacted columns reduce reagent flow and coupling.
- Step 3: Use MALDI-TOF or ESI-MS to detect truncated sequences, identifying step-specific inefficiencies .
Data Analysis and Validation
Q. How should researchers analyze conflicting data on this compound’s compatibility with click chemistry modifications?
Conflicting reports may arise from residual DMT groups interfering with copper-catalyzed azide-alkyne cycloaddition (CuAAC). Perform post-synthesis DMT cleavage under mild acidic conditions (e.g., 80% acetic acid, 30 minutes) before click reactions. Validate via UV-Vis spectroscopy (trityl absorbance at 498 nm) to confirm complete removal .
Q. What statistical approaches are recommended for comparing this compound’s performance across multiple synthesis batches?
Use ANOVA with post-hoc Tukey tests to assess batch-to-batch variability in coupling efficiency and purity. Normalize yield data to internal controls (e.g., a reference amidite). For stability studies, apply time-series regression to model degradation kinetics under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
